2,4-Dichloroaniline

Description

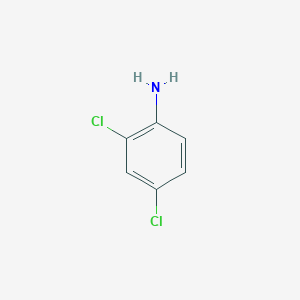

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCMTOWTPBNWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0141 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024966 | |

| Record name | 2,4-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dichloroaniline appears as beige crystals. (NTP, 1992), Other Solid; Pellets or Large Crystals, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0141 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992), 245 °C AT 760 mm Hg, 245 °C | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0141 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

115 °C | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0141 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Slightly soluble in water, alcohol, and ether., Solubility in water: none | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0141 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.567 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.567 @ 20 °C, 1.57 g/cm³ | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0141 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.6 | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0141 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0141 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

PRISMS FROM ACETONE; NEEDLES FROM DILUTED ALCOHOL OR PETROLEUM ETHER | |

CAS No. |

554-00-7 | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19AE42M6WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0141 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

145 to 147 °F (NTP, 1992), 63-64 °C | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0141 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2,4-Dichloroaniline: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2,4-dichloroaniline. The information is presented to support research, development, and safety protocols involving this compound. All quantitative data has been summarized in structured tables for ease of reference and comparison.

Chemical Identity and Structure

This compound is an organic compound, specifically a dichloro-substituted aniline.[1] It is one of six isomers of dichloroaniline.[1] The structural information and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 554-00-7[2] |

| Molecular Formula | C₆H₅Cl₂N[1][2][3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)N)Cl |

| InChI | InChI=1S/C6H5Cl2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2[2][3] |

| InChIKey | KQCMTOWTPBNWDB-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

This compound presents as beige or pale grey to reddish-brown crystals with a characteristic odor.[2][4] The key physicochemical properties are detailed in the following table.

| Property | Value |

| Molecular Weight | 162.02 g/mol [3][5][6] |

| Melting Point | 59-62 °C (138-144 °F; 332-335 K)[1][7][8] |

| Boiling Point | 245 °C (473 °F; 518 K) at 760 mmHg[1][4][5][7] |

| Density | 1.567 g/cm³ at 20 °C[1][4][5] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether.[2][4][5] |

| Vapor Density | 5.6 (air = 1)[2] |

| Flash Point | 115 °C (239 °F; 388 K)[1][2] |

| pKa (conjugate acid) | 2.00[2] |

| LogP (Octanol-Water Partition Coefficient) | 2.91[1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various techniques are employed to confirm its structure and purity.

| Spectrum Type | Availability |

| ¹H NMR | Available[9] |

| ¹³C NMR | Available[2][10] |

| Infrared (IR) Spectroscopy | Available (FTIR, ATR-IR, Near IR, Vapor Phase IR)[2] |

| Mass Spectrometry (MS) | Available (Electron Ionization)[3] |

While the availability of this data is confirmed, this guide does not reproduce the full spectra. Researchers should refer to spectral databases for detailed information.

Safety and Handling

This compound is a hazardous substance and requires careful handling. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[6][8] It is also very toxic to aquatic life with long-lasting effects.[6]

GHS Hazard Pictograms:

Key Hazard Statements:

-

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled[6]

-

H373: May cause damage to organs through prolonged or repeated exposure[6]

-

H410: Very toxic to aquatic life with long lasting effects[6]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably under a fume hood. Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[6][11] In case of insufficient ventilation, wear suitable respiratory equipment.[6]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[6] Keep away from acids, acid chlorides, acid anhydrides, and oxidizing agents.[4]

-

Disposal: Dispose of contents/container to a hazardous or special waste collection point in accordance with local, regional, national, and/or international regulations.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are extensive and beyond the scope of this guide. However, common analytical methodologies include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the determination of this compound in various samples.[4]

-

Capillary Electrophoresis: Used with electrochemical and fluorescence detection for its analysis in water samples.[4]

-

Ultrasound-assisted ionic liquid dispersive liquid-phase micro-extraction: A sample preparation technique for the determination of this compound.[4]

A common preparative method involves the chlorination and subsequent hydrolysis of acetanilide.[4]

Logical Relationships of Key Properties

The following diagram illustrates the interconnectedness of the fundamental properties of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenamine, 2,4-dichloro- [webbook.nist.gov]

- 4. This compound | 554-00-7 [chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. This compound | 697-90-5 [chemicalbook.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(554-00-7) 13C NMR spectrum [chemicalbook.com]

- 11. ICSC 0141 - this compound [chemicalsafety.ilo.org]

In-Depth Technical Guide: 2,4-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

IUPAC Name: 2,4-dichloroaniline[1]

CAS Number: 554-00-7[2]

Physicochemical Properties

This compound is a chlorinated aromatic amine that presents as beige or pale grey to reddish-brown crystalline solids.[2] It is characterized by its limited solubility in water but is soluble in organic solvents such as ethanol and ether, as well as in acidic solutions.[2] The compound is known to darken upon exposure to air.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂N | [3] |

| Molecular Weight | 162.02 g/mol | [3] |

| Melting Point | 59-62 °C | |

| Boiling Point | 245 °C | |

| Density | 1.567 g/cm³ | [2] |

| Water Solubility | < 1 mg/mL at 22.8 °C | [4] |

| log Kₒw | 2.91 | [1] |

| pKa | 2.00 (conjugate acid) | [1] |

| Flash Point | 115 °C (closed cup) | |

| Vapor Pressure | 1.5 Pa at 20 °C | [5] |

Spectral Data

Spectral analysis is crucial for the identification and quantification of this compound. Key spectral data are summarized below.

| Spectral Data Type | Key Features and Solvents | Reference |

| ¹H NMR | Spectrum available in CDCl₃ | [6] |

| ¹³C NMR | Spectrum available | [7] |

| Mass Spectrometry | Data available through NIST WebBook | |

| FTIR and FT-Raman | Spectra have been recorded and analyzed |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the chlorination of aniline derivatives or the reduction of dichloronitrobenzene compounds.

Method 1: Chlorination of Acetanilide followed by Hydrolysis

This is a common laboratory and industrial method for producing this compound.[8]

-

Step 1: Acetylation of Aniline: Aniline is first protected by acetylation to form acetanilide. This is typically achieved by reacting aniline with acetic anhydride.

-

Step 2: Chlorination of Acetanilide: The acetanilide is then chlorinated. A continuous chlorination process using a tubular reactor with an organic acid as a solvent can be employed. The temperature for this continuous chlorination is maintained between 50-60 °C.[8]

-

Step 3: Hydrolysis of 2,4-Dichloroacetanilide: The resulting 2,4-dichloroacetanilide is hydrolyzed under acidic conditions. Cooling crystallization is then used to obtain the hydrochloride salt of this compound.[8]

-

Step 4: Final Product Isolation: The filter cake is diluted with water, and the pH is adjusted to yield high-purity this compound, which is then filtered, washed, and dried.[8]

Method 2: From p-Chloronitrobenzene

This method involves the reduction of the nitro group and chlorination of the aromatic ring.[9]

-

Step 1: Reduction of the Nitro Group: p-Chloronitrobenzene is reduced to the corresponding hydroxylamine in an alcoholic aqueous solution of ammonium chloride.[9]

-

Step 2: Simultaneous Chlorination and Reduction: The hydroxylamine intermediate then undergoes simultaneous chlorination of the benzene ring and reduction of the hydroxylamine group in a hydrochloric acid solution.[9]

-

Step 3: Product Isolation: The pH is adjusted to precipitate the solid this compound, which is then purified by recrystallization from an aqueous alcohol solution.[9]

Method 3: From m-Dichlorobenzene

Another synthetic route starts with m-dichlorobenzene.[10]

-

Step 1: Nitration: m-Dichlorobenzene is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature of 0-35 °C to produce 2,4-dichloronitrobenzene.[10]

-

Step 2: Reduction: The 2,4-dichloronitrobenzene is then reduced to this compound. This can be achieved through catalytic hydrogenation using a composite metal catalyst (such as palladium, ruthenium, or nickel) in methanol under hydrogen pressure.[10][11]

-

Step 3: Purification: The crude product is purified by filter pressing, vacuum concentration, and freezing crystallization.[10]

Caption: Synthetic pathways to this compound.

Analytical Methods

The determination of this compound in various matrices is essential for environmental monitoring and research.

Gas Chromatography (GC)

-

Method: EPA Method 8131 is designed for the determination of aniline and its derivatives, including this compound, in environmental samples.[12]

-

Sample Preparation: Aqueous samples are extracted with a solvent at a basic pH. Solid matrices can be extracted using methods like Soxhlet extraction.[12]

-

Cleanup: If interferences are present, the extract can be cleaned up using Florisil column cleanup (Method 3620).[12]

-

Detection: The analysis is performed by gas chromatography with a nitrogen-phosphorus detector (GC/NPD).[12]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Application: This method is used for the sensitive and simultaneous determination of dichloroaniline isomers in products like chives.[13]

-

Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample preparation. Acetonitrile is a suitable extractant.[13]

-

Purification: A combination of graphite carbon black and primary secondary amine can be used for purification.[13]

-

Analysis: The final analysis is carried out by HPLC-MS/MS.[13]

Biological Activity and Metabolism

Mechanism of Toxicity

The primary mechanism of toxicity for this compound in humans is the induction of methemoglobinemia.[5][14] This condition reduces the oxygen-carrying capacity of the blood, leading to symptoms such as cyanosis (blue skin, lips, or fingernails), dizziness, nausea, and in severe cases, unconsciousness and death.[14] It is also known to be an irritant to the skin and eyes.[5][14]

Metabolic Pathways

The metabolism of this compound has been studied in various organisms, including rainbow trout.

-

In Vivo Metabolism: In rainbow trout, the in vivo metabolism of this compound leads to the formation of a glucuronide conjugate.[15]

-

In Vitro Metabolism: In vitro studies using freshly isolated hepatocytes from rainbow trout have shown the formation of both the glucuronide conjugate and a hydroxylamine metabolite. The formation of this reactive hydroxylamine metabolite was not observed in the in vivo studies, highlighting the utility of in vitro systems for elucidating metabolic pathways of reactive intermediates.[15]

Biodegradation

In soil, the biodegradation of this compound is a relatively slow process.[14]

-

Dechlorination: The initial step involves the reductive dehalogenation of this compound, which removes the chlorine atom at the ortho position to form a monochlorinated aniline.[14]

-

Oxidative Deamination: This is followed by the oxidative deamination of the resulting chloroaniline to form a chlorocatechol via a modified ortho-cleavage pathway.[14]

Caption: Metabolic and biodegradation pathways.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various commercially important products.

-

Pharmaceuticals: It is a raw material for the synthesis of the anti-infective drug ciprofloxacin.[2]

-

Agrochemicals: It is used in the production of the fungicide imibenconazole and herbicides.[2]

-

Dyes and Pigments: this compound is an important intermediate in the manufacturing of various dyes and pigments.[2]

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[16] It is also very toxic to aquatic life with long-lasting effects.[16]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate protective gloves, clothing, and respiratory protection.

-

Handling Precautions: Avoid breathing dust and prevent its release into the environment. Do not eat, drink, or smoke when using this product.

-

Spill Response: In case of a spill, remove all sources of ignition, dampen the solid material with 60-70% ethanol, and transfer it to a suitable container for disposal.[4]

-

First Aid: In case of ingestion, immediately call a poison center or doctor. If inhaled, move the person to fresh air. If on skin, wash with plenty of water.

This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, synthesis, analytical methods, biological activities, and safety considerations, to support the work of researchers, scientists, and professionals in drug development.

References

- 1. This compound | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 554-00-7 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. env.go.jp [env.go.jp]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(554-00-7) 13C NMR spectrum [chemicalbook.com]

- 8. CN110590564A - Method for synthesizing this compound by continuous chlorination - Google Patents [patents.google.com]

- 9. CN101362699A - A kind of method for synthesizing this compound - Google Patents [patents.google.com]

- 10. CN103508902A - Preparation method of 2, 4-dichloroaniline - Google Patents [patents.google.com]

- 11. CN101798269A - Preparation method for synthesizing this compound from 2,4-dichloronitrobenzene - Google Patents [patents.google.com]

- 12. epa.gov [epa.gov]

- 13. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 15. Metabolic fate of this compound, prochloraz and nonylphenol diethoxylate in rainbow trout: a comparative in vivo/in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Synthesis of 2,4-Dichloroaniline from p-Chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of synthetic routes for preparing 2,4-dichloroaniline, a critical intermediate in the pharmaceutical, agrochemical, and dye industries, starting from p-chloronitrobenzene.[1][2][3] The guide details two primary methodologies: a traditional two-step process involving chlorination followed by reduction, and a more recent, streamlined one-pot synthesis. Experimental protocols, quantitative data, and process workflows are presented to assist researchers in laboratory and industrial applications.

Introduction to Synthetic Strategies

The conversion of p-chloronitrobenzene to this compound requires two key transformations: the introduction of a chlorine atom at the C2 position (ortho to the nitro group's original position) and the reduction of the nitro group (-NO₂) to an amino group (-NH₂). The order and method of these steps define the synthetic route.

The traditional approach involves:

-

Chlorination: Electrophilic aromatic substitution on p-chloronitrobenzene to yield 2,4-dichloronitrobenzene.

-

Reduction: Conversion of the nitro group in 2,4-dichloronitrobenzene to an amine to form the final product.

A more advanced, single-reactor process has been developed that combines these transformations, offering advantages in terms of process efficiency and reduced waste.[1] This guide will explore both pathways.

One-Pot Synthesis from p-Chloronitrobenzene

A patented method describes a process where the reduction of the nitro group and the chlorination of the aromatic ring occur concurrently in a single reactor.[1] This process begins with a partial reduction of p-chloronitrobenzene to the corresponding hydroxylamine intermediate, which then undergoes simultaneous chlorination and complete reduction.

Reaction Pathway and Mechanism

The reaction proceeds in two main stages within the same pot:

-

Initial Reduction: p-Chloronitrobenzene is first reduced to N-(4-chlorophenyl)hydroxylamine in an aqueous alcohol solution containing ammonium chloride, using a reducing agent like zinc or tin(II) chloride.

-

Simultaneous Chlorination and Reduction: Concentrated hydrochloric acid is then introduced. HCl serves as both the source of chlorine for the electrophilic chlorination and the hydrogen source for the reduction of the hydroxylamine to the final aniline product.[1] The hydroxylamine group is an activating, ortho-para directing group, which facilitates the selective chlorination at the ortho position.

Experimental Protocol

The following protocol is adapted from patent literature, providing a representative laboratory-scale synthesis.[1]

Step 1: Preparation and Initial Reduction

-

To a three-neck flask equipped with a stirrer and condenser, add 20 mL of ethanol and 6.3 g of p-chloronitrobenzene. Stir until dissolved.

-

Add 12.6 mL of a 5% aqueous ammonium chloride solution.

-

Heat the mixture to 80°C with stirring under a nitrogen atmosphere.

-

Gradually add 10 g of zinc powder. The rate of addition should be controlled to maintain the reaction temperature at 75-80°C.

-

After the addition is complete, continue stirring at temperature until the reaction solution becomes colorless and transparent, indicating the formation of the hydroxylamine intermediate.

Step 2: Chlorination and Final Reduction

-

Cool the reaction mixture to 60°C.

-

Slowly add 15 mL of concentrated hydrochloric acid (36-37%) dropwise.

-

Maintain the reaction temperature at 60°C for 1 hour after the addition is complete.

-

Cool the mixture to room temperature and filter to remove any solid residues.

-

Under an ice bath, neutralize the filtrate to pH 7 with ammonia water. A solid precipitate will form.

-

Collect the solid by filtration and recrystallize from a 50% ethanol-water solution to obtain pure this compound crystals.

Process Workflow Diagram

Caption: Experimental workflow for the one-pot synthesis.

Quantitative Data Summary

The choice of reducing agent affects the overall yield of the one-pot synthesis. The table below summarizes yield data from patent examples.[1]

| Reducing Agent | Starting Material | Product | Yield (%) | Reference |

| Zinc Powder | p-Chloronitrobenzene | This compound | 74% | CN101362699A[1] |

| Tin(II) Chloride | p-Chloronitrobenzene | This compound | 80% | CN101362699A[1] |

Two-Step Synthesis via 2,4-Dichloronitrobenzene

This traditional pathway separates the chlorination and reduction steps. It offers discrete control over each transformation but requires isolation of the intermediate, 2,4-dichloronitrobenzene.

Reaction Pathway

Caption: Two-step synthesis pathway.

Step 1: Chlorination of p-Chloronitrobenzene The nitro group (-NO₂) is a deactivating, meta-directing group, while the chloro group (-Cl) is a deactivating but ortho, para-directing group. In p-chloronitrobenzene, the position ortho to the chlorine and meta to the nitro group is the most favorable site for further electrophilic chlorination, leading to the formation of 2,4-dichloronitrobenzene. This reaction is typically carried out using chlorine gas with a Lewis acid catalyst.

Step 2: Reduction of 2,4-Dichloronitrobenzene The nitro group of the intermediate is reduced to an amine. Catalytic hydrogenation is a common and clean method for this transformation, offering high selectivity and yield.[4][5]

Experimental Protocol (Reduction Step)

The following protocol for the catalytic hydrogenation of 2,4-dichloronitrobenzene is based on established methods.[4]

-

Reactor Setup: Charge a high-pressure reaction kettle with 2,4-dichloronitrobenzene, a solvent (e.g., methanol, toluene), and a catalyst (e.g., Palladium-carbon series, Raney nickel).[4]

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Heat the mixture to a temperature between 20-100°C while stirring.

-

Introduce hydrogen gas to maintain a pressure of 4-25 MPa.[4]

-

Continue the reaction for 6 to 16 hours. The reaction is complete when hydrogen uptake ceases and the internal pressure begins to rise slowly.[4]

-

Work-up: Stop the hydrogen feed, cool the reactor to room temperature, and vent the pressure.

-

Filter the reaction mixture to recover the catalyst.

-

Distill the solvent from the filtrate. The remaining crude product can be further purified by methods such as vacuum concentration and freezing crystallization to yield high-purity this compound.[5]

Quantitative Data Summary (Reduction Step)

Catalytic hydrogenation conditions can be optimized for high yield and purity.

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Product Purity | Reference |

| Pd/C | Alcohols (C≤4) | 20-100 | 4-25 | 6-16 | ≥99% | CN101798269A[4] |

| Raney Nickel | Toluene | 20-100 | 4-25 | 6-16 | ≥99% | CN101798269A[4] |

| Composite Metal | Methanol | - | - | - | - | CN103508902A[5] |

Conclusion

The synthesis of this compound from p-chloronitrobenzene can be achieved through multiple effective routes. The traditional two-step method allows for discrete control over the chlorination and reduction processes. However, the one-pot synthesis offers a significant process simplification, combining both transformations into a single, efficient operation.[1] The choice of method will depend on the specific requirements of the researcher or manufacturer, including scale, available equipment, and desired process economics. The data and protocols provided herein serve as a comprehensive technical guide for professionals in the field.

References

- 1. CN101362699A - A kind of method for synthesizing this compound - Google Patents [patents.google.com]

- 2. This compound | 554-00-7 [chemicalbook.com]

- 3. This compound (554-00-7) at Nordmann - nordmann.global [nordmann.global]

- 4. CN101798269A - Preparation method for synthesizing this compound from 2,4-dichloronitrobenzene - Google Patents [patents.google.com]

- 5. CN103508902A - Preparation method of 2, 4-dichloroaniline - Google Patents [patents.google.com]

Introduction to 2,4-Dichloroaniline and its Solubility

An In-depth Technical Guide on the Solubility of 2,4-Dichloroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide synthesizes known qualitative information and leverages data from structurally analogous compounds to provide a robust predictive framework. Detailed experimental protocols for determining solubility are also provided to empower researchers to generate precise data for their specific applications.

This compound (2,4-DCA) is a chlorinated aromatic amine with the chemical formula C₆H₅Cl₂N. It presents as a beige to brown crystalline solid and is a key intermediate in the synthesis of various products, including dyes, pigments, pesticides, and pharmaceuticals.[1] The solubility of 2,4-DCA in organic solvents is a critical parameter for its application in chemical synthesis, influencing reaction kinetics, purification processes such as crystallization, and the formulation of commercial products.

Generally, this compound is characterized by its low solubility in water and good solubility in several organic solvents.[2][3] This behavior is attributed to its molecular structure, which includes a largely nonpolar benzene ring and two chlorine substituents, along with a polar amino group capable of forming hydrogen bonds.

Quantitative Solubility Data

Table 1: Solubility of this compound and Structurally Related Compounds in Organic Solvents

| Solvent | Compound | Temperature (°C) | Solubility |

| Alcohols | |||

| Ethanol | This compound | Ambient | Soluble[1][2] |

| Methanol | 2,4-Dinitroaniline | 25 | 0.0031 (mole fraction) |

| n-Propanol | 2,4-Dinitroaniline | 25 | 0.0028 (mole fraction) |

| Isopropanol | 2,4-Dinitroaniline | 25 | 0.0027 (mole fraction) |

| 1-Butanol | 2,4-Dinitroaniline | 25 | 0.0034 (mole fraction) |

| Ketones | |||

| Acetone | This compound | Ambient | Soluble[4] |

| Acetone | 2,4-Dinitroaniline | 25 | 0.0185 (mole fraction) |

| Ethers | |||

| Diethyl Ether | This compound | Ambient | Soluble[1][2] |

| Esters | |||

| Ethyl Acetate | 2,4-Dinitroaniline | 25 | 0.0123 (mole fraction) |

| Other Solvents | |||

| Acids | This compound | Ambient | Soluble[1] |

| Water | This compound | Ambient | Slightly Soluble[1][2] |

Note: The quantitative data for 2,4-dinitroaniline is provided as a proxy to indicate expected solubility trends. Actual solubility of this compound should be experimentally determined.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for two common and reliable experimental techniques used to determine the solubility of a solid compound like this compound in a liquid solvent.

Isothermal Saturation (Shake-Flask) Method

This is the gold standard method for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the container at a constant, controlled temperature using a mechanical shaker or a stirring plate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the suspension to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a sample of the clear supernatant. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).

-

Quantification: Determine the concentration of this compound in the filtered supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A pre-established calibration curve with standard solutions of known concentrations is used for precise quantification.

-

Calculation: Express the solubility in the desired units, such as grams per 100 mL (g/100mL), molarity (mol/L), or mole fraction.

Gravimetric Method

This method is a simpler, alternative technique for determining solubility.

Methodology:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the isothermal saturation method (steps 1 and 2).

-

Filtration and Weighing of Saturated Solution: After equilibration and sedimentation, carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., a beaker or evaporating dish). Weigh the container with the solution to determine the mass of the saturated solution.

-

Solvent Evaporation: Heat the container gently in a fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Drying and Weighing of Solute: Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in an oven at a suitable temperature. Cool the container in a desiccator before weighing.

-

Calculation: The mass of the dissolved this compound is the final weight of the container with the dried residue minus the initial weight of the empty container. The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute. The solubility can then be expressed as grams of solute per 100 grams of solvent or other relevant units.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

References

Environmental fate and transport of 2,4-dichloroaniline

An In-depth Technical Guide on the Environmental Fate and Transport of 2,4-Dichloroaniline

Introduction

This compound (2,4-DCA) is a synthetic organic compound with the chemical formula C₆H₅Cl₂N. It presents as a colorless or beige crystalline solid and is primarily utilized as an intermediate in the manufacturing of various products, including dyes, pigments, pharmaceuticals, and pesticides such as diuron and cyclanilide.[1] Its widespread use and potential formation as a degradation product of other chemicals lead to its release into the environment through industrial effluents and agricultural runoff.[2]

Due to its toxicity and persistence, understanding the environmental fate and transport of 2,4-DCA is critical for assessing its ecological risk. This compound can cause adverse health effects in humans, including methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.[1][3] It is particularly toxic to aquatic organisms.[1] This guide provides a comprehensive overview of the physicochemical properties, degradation pathways, mobility, and bioaccumulation potential of 2,4-DCA, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. Key properties of 2,4-DCA are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂N | [3] |

| Molecular Weight | 162.02 g/mol | [3] |

| Appearance | Colorless to beige crystalline solid | [1][2] |

| Melting Point | 59-62 °C | [4] |

| Boiling Point | 245 °C | [4] |

| Water Solubility | 450 mg/L (at 20°C) | [3] |

| Vapor Pressure | 1.5 Pa (at 20°C) | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 2.91 | [2][3] |

| pKa (conjugate acid) | 2.00 | [2] |

Environmental Fate and Degradation

The persistence and transformation of 2,4-DCA in the environment are governed by a combination of biotic and abiotic processes.

Biotic Degradation

Biodegradation is a key process in the environmental attenuation of 2,4-DCA, although it can be slow.[1] The process is highly dependent on the presence of adapted microbial communities and environmental conditions.

-

Aerobic Degradation: In aerobic environments, microorganisms can degrade 2,4-DCA. A primary step involves the reductive dechlorination at the ortho position, transforming 2,4-DCA into a more readily degradable monochlorinated aniline.[1] This is followed by oxidative deamination to form chlorocatechol, which can then enter central metabolic pathways via ortho-cleavage.[1] Some studies have shown that in shake-flask tests with adapted soil microbes, ring degradation of 86-100% can be achieved.[2] However, other tests indicate a biochemical oxygen demand (BOD) degradation rate of 0%, suggesting that specific microbial populations are required.[3]

-

Anaerobic Degradation: Under anaerobic conditions, such as in sediments, reductive dechlorination is a significant pathway. Studies have shown the transformation of 2,4-DCA in anaerobic pond sediment, although the appearance of a monochloroaniline product was not always detected.[5][6] However, in sediments acclimated to other chlorinated compounds like 2,4-dichlorophenol, 2,4-DCA was rapidly dechlorinated without a lag period, indicating the potential for cross-acclimation of microbial communities.[5][6]

Abiotic Degradation

Abiotic processes, particularly photodegradation, also contribute to the transformation of 2,4-DCA in the environment.

-

Photodegradation: 2,4-DCA can undergo direct photolysis in aquatic environments as it absorbs light in the environmental UV spectrum.[2] The photochemical degradation process follows first-order kinetics.[2] In sunlit surface waters, photodegradation rates of 0.066/hr in summer and 0.033/hr in winter have been determined, corresponding to half-lives of approximately 10 and 21 hours, respectively.[2] In the atmosphere, 2,4-DCA is expected to react with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 42 hours.[2]

-

Hydrolysis: 2,4-DCA lacks hydrolyzable functional groups and is therefore not expected to undergo hydrolysis under typical environmental conditions.[2][3]

-

Oxidation: While not a primary natural attenuation process, electrochemical oxidation has been investigated as a potential remediation technique for chloroanilines.[7][8]

| Process | Compartment | Half-Life/Rate | Reference |

| Photodegradation | Aquatic (Summer) | ~10 hours | [2] |

| Photodegradation | Aquatic (Winter) | ~21 hours | [2] |

| Atmospheric Oxidation | Air | ~42 hours (estimated) | [2] |

| Volatilization | Model River | ~30 days (estimated) | [2] |

| Volatilization | Model Lake | ~219 days (estimated) | [2] |

| Biodegradation | Soil | Slow, variable (can be extensive with adapted microbes) | [1][2] |

| Biodegradation | Anaerobic Sediment | Disappearance over 8 weeks (product not detected) | [6] |

Environmental Transport and Mobility

The movement of 2,4-DCA between air, water, and soil is a critical aspect of its environmental risk profile.

Sorption and Leaching

2,4-DCA does not sorb strongly to soil particles.[1] This weak interaction is a significant concern as it results in high mobility and a potential for leaching into groundwater.[1] Sorption processes for similar chloroanilines have been shown to correlate best with soil organic matter content rather than clay content or cation-exchange capacity, with sorption increasing in soils with higher organic matter.[9] The sorption process for chloroanilines is generally well-described by the Freundlich equation.[9]

Volatilization

Based on its Henry's Law constant, volatilization from water surfaces is expected to be an important fate process for 2,4-DCA.[2] Estimated volatilization half-lives are 30 days for a model river and 219 days for a model lake.[2] However, the actual rate of volatilization from natural waters may be reduced by the compound's tendency to adsorb to suspended solids and sediment.[2]

References

- 1. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 2. This compound | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. env.go.jp [env.go.jp]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Reductive dehalogenation of dichloroanilines by anaerobic microorganisms in fresh and dichlorophenol-acclimated pond sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The electrochemical oxidation of 4-chloroaniline, this compound and 2,4,6-trichloroaniline in acetonitrile solution | Scilit [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Biodegradation of 2,4-Dichloroaniline in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloroaniline (2,4-DCA) is a chemical intermediate used in the synthesis of various products, including dyes, pigments, and pesticides.[1] Its presence in the soil, often as a metabolite of herbicides, raises environmental concerns due to its potential toxicity. Understanding the biodegradation pathways of 2,4-DCA is crucial for developing effective bioremediation strategies. This technical guide provides an in-depth overview of the microbial degradation of 2,4-DCA in soil, detailing the key metabolic pathways, enzymatic reactions, and experimental protocols for its study.

Biodegradation Pathways

The microbial degradation of 2,4-DCA in soil can proceed under both aerobic and anaerobic conditions, involving distinct enzymatic mechanisms and leading to different metabolic fates.

Aerobic Biodegradation

Under aerobic conditions, the initial attack on the 2,4-DCA molecule is typically an oxidative process. The primary proposed pathway involves the following key steps:

-

Hydroxylation: A dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring of 2,4-DCA, leading to the formation of a diol. This is a critical initial step that destabilizes the aromatic structure.

-

Dehydrogenation and Tautomerization: The unstable diol undergoes dehydrogenation and tautomerization to form 3,5-dichlorocatechol .

-

Ring Cleavage: The resulting 3,5-dichlorocatechol is then subject to ring cleavage by a chlorocatechol 1,2-dioxygenase. This enzyme catalyzes the ortho (or intradiol) cleavage of the aromatic ring between the two hydroxyl groups, yielding 2,4-dichloro-cis,cis-muconic acid .

-

Further Metabolism: The muconic acid derivative is further metabolized through a series of enzymatic reactions, eventually leading to intermediates of central metabolic pathways, such as the Krebs cycle, and ultimately to carbon dioxide, water, and chloride ions.

An alternative aerobic pathway involves an initial deamination step to form a chlorocatechol, followed by ring cleavage.[2]

Anaerobic Biodegradation

In the absence of oxygen, the primary mechanism for the initial breakdown of 2,4-DCA is reductive dechlorination.[3][4] This process involves the removal of chlorine atoms from the aromatic ring, which is a critical detoxification step as it reduces the toxicity and recalcitrance of the compound.

The proposed anaerobic pathway is as follows:

-

Reductive Dechlorination: A reductive dehalogenase enzyme catalyzes the removal of a chlorine atom from 2,4-DCA, with the compound serving as an electron acceptor.[5] This can lead to the formation of monochloroaniline isomers, such as 4-chloroaniline or 2-chloroaniline. In some cases, the disappearance of 2,4-DCA has been observed without the detection of a monochloroaniline product, suggesting that subsequent degradation steps may be rapid.[3][4]

-

Further Degradation of Monochloroanilines: The resulting monochloroanilines are generally more amenable to further biodegradation under anaerobic conditions, which can involve the removal of the remaining chlorine atom and subsequent cleavage of the aromatic ring.

The efficiency of anaerobic degradation can be significantly influenced by the presence of acclimated microbial communities. For instance, sediment acclimated to dechlorinate dichlorophenols has been shown to rapidly dechlorinate 2,4-DCA without a lag phase.[3][4]

Quantitative Data on 2,4-DCA Biodegradation

The rate of 2,4-DCA biodegradation in soil is influenced by various factors, including soil type, microbial population, temperature, and the presence of other organic compounds. The following tables summarize available quantitative data on the degradation of 2,4-DCA and related compounds.

| Parameter | Value | Soil Type/Conditions | Reference |

| Mineralization of 3,4-DCA to CO₂ | 3.9 - 11.9% | 4 different soil types over 10 weeks (initial conc. 1 ppm) | [6] |

| Half-life of 2,4-DCA (Atmospheric) | ~42 hours | Estimated vapor-phase reaction with hydroxyl radicals | [7] |

| Reductive Dechlorination of 2,4-DCA | Disappearance over 8 weeks | Unacclimated anaerobic pond sediment | [3][4] |

| Reductive Dechlorination of 2,4-DCA | Rapid, no lag time | Dichlorophenol-acclimated anaerobic pond sediment | [3][4] |

Table 1: Quantitative Data on Dichloroaniline Biodegradation.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg protein) | Source Organism | Reference |

| Aniline Dioxygenase | 2-Chloro-4-Nitroaniline | - | 1.3 ± 0.25 (nmol/min/mg) | Rhodococcus sp. Strain MB-P1 | [8] |

| Chlorocatechol 1,2-Dioxygenase | 4-Chloroaniline | - | 60-75% degradation efficiency at 0.2 mM | Acinetobacter baumannii CA2, Pseudomonas putida CA16, Klebsiella sp. CA17 | [9] |

Table 2: Kinetic Parameters of Enzymes Involved in Chloroaniline Degradation. (Note: Specific kinetic data for the initial enzymes acting on 2,4-DCA are limited; data for related compounds and enzymes are provided for context.)

Experimental Protocols

Soil Microcosm Study for 2,4-DCA Biodegradation

This protocol is adapted from methodologies used for studying the degradation of other chlorinated aromatic compounds in soil.

1. Soil Collection and Preparation:

-

Collect soil from a site with a history of pesticide application, if possible, to enrich for adapted microorganisms.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

-

Characterize the soil properties (pH, organic matter content, texture).

2. Microcosm Setup:

-

In a sterile container (e.g., glass jar or serum bottle), place a known amount of soil (e.g., 50 g).

-

Spike the soil with a stock solution of 2,4-DCA in a suitable solvent (e.g., acetone) to achieve the desired initial concentration. Allow the solvent to evaporate completely in a fume hood.

-

Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60%).

-

For anaerobic studies, purge the headspace of the microcosm with an inert gas (e.g., nitrogen or a nitrogen/carbon dioxide mixture) and seal with an airtight cap.

-

Prepare sterile control microcosms (e.g., by autoclaving the soil) to assess abiotic degradation.

3. Incubation:

-

Incubate the microcosms at a constant temperature (e.g., 25°C) in the dark.

4. Sampling and Analysis:

-

At regular time intervals, sacrifice replicate microcosms for analysis.

-

Extract 2,4-DCA and its metabolites from the soil using an appropriate solvent (e.g., acetone, methanol, or a mixture).

-

Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Extraction and GC-MS Analysis of 2,4-DCA and Metabolites from Soil

This protocol provides a general guideline for the extraction and analysis of 2,4-DCA and its degradation products from soil samples.

1. Extraction:

-

To a soil sample (e.g., 10 g), add a known amount of an internal standard (e.g., a deuterated analog of 2,4-DCA).[10]

-

Add an extraction solvent (e.g., 20 mL of a 1:1 acetone/methylene chloride mixture).

-

Extract the sample using a suitable method such as sonication, accelerated solvent extraction (ASE), or Soxhlet extraction.[1][11]

-

Separate the solvent extract from the soil by centrifugation or filtration.

-

Repeat the extraction process two more times and combine the extracts.

2. Clean-up and Concentration:

-

Concentrate the combined extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

If necessary, perform a clean-up step using solid-phase extraction (SPE) with a suitable sorbent (e.g., Florisil) to remove interfering compounds.[12]

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Splitless mode at 250-280°C.

-

Oven Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Scan mode for metabolite identification or Selected Ion Monitoring (SIM) mode for quantification of target analytes.

-

Mass Range: Scan a range appropriate for the expected masses of 2,4-DCA and its metabolites (e.g., 50-350 amu).

-

Assay for Chlorocatechol 1,2-Dioxygenase Activity

This enzyme is crucial for the aerobic degradation of catecholic intermediates. Its activity can be monitored spectrophotometrically by measuring the formation of the ring cleavage product.

1. Enzyme Preparation:

-

Grow a bacterial culture known to degrade 2,4-DCA or a related compound in a suitable medium.

-

Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate buffer, pH 7.5).

-

Prepare a cell-free extract by disrupting the cells (e.g., by sonication or French press) and centrifuging to remove cell debris.

2. Assay Mixture:

-

In a quartz cuvette or a UV-transparent microplate well, prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate (e.g., 3,5-dichlorocatechol) at a known concentration.

-

3. Reaction Initiation and Measurement:

-

Initiate the reaction by adding a small amount of the cell-free extract to the assay mixture.

-

Immediately monitor the increase in absorbance at a wavelength corresponding to the formation of the ring cleavage product (e.g., 260 nm for cis,cis-muconic acid derivatives).

4. Calculation of Activity:

-

Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of the product. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 3. journals.asm.org [journals.asm.org]

- 4. Reductive dehalogenation of dichloroanilines by anaerobic microorganisms in fresh and dichlorophenol-acclimated pond sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Dehalogenases Come of Age in Biological Destruction of Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. This compound | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 9. Biodegradation of 4-chloroaniline by bacteria enriched from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. epa.gov [epa.gov]

Microbial Degradation of 2,4-Dichloroaniline Under Anaerobic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anaerobic microbial degradation of 2,4-dichloroaniline (2,4-DCA), a compound of environmental concern due to its toxicity and persistence. This document synthesizes current scientific knowledge on the degradation pathways, microorganisms involved, and key experimental methodologies.

Introduction

This compound (2,4-DCA) is an aromatic amine used in the synthesis of dyes, pigments, and pesticides.[1] Its presence in the environment, often as a result of industrial discharge or the breakdown of larger agrochemicals, poses a significant risk to ecosystems and human health.[2] Under anaerobic conditions, found in sediments, groundwater, and certain bioremediation systems, microorganisms can transform 2,4-DCA, primarily through a process of reductive dechlorination.[1][2] Understanding these degradation pathways is crucial for developing effective bioremediation strategies.

Anaerobic Degradation Pathway of this compound

The anaerobic biodegradation of 2,4-DCA is initiated by the reductive removal of a chlorine atom from the aromatic ring, a process known as reductive dehalogenation.[1] This initial step is critical as it reduces the toxicity of the compound and makes the resulting metabolite more amenable to further degradation.

The primary proposed pathway for 2,4-DCA anaerobic degradation is as follows:

-

Reductive Dechlorination to 4-Chloroaniline: The first and most well-documented step is the removal of the chlorine atom at the ortho (position 2) of the benzene ring, yielding 4-chloroaniline (4-CA).[1] This reaction is catalyzed by a reductive dehalogenase enzyme.[1]

-

Further Degradation of 4-Chloroaniline: The subsequent fate of 4-CA under anaerobic conditions is less definitively established. Some studies have observed that monochloroaniline intermediates are stable over the course of their experiments.[2][3] However, other research on related chloroanilines suggests that further degradation is possible. For instance, 2-chloroaniline can be reductively dechlorinated to aniline.[4] While not directly observed for 4-CA in all anaerobic studies, its eventual transformation is a key step towards complete mineralization.

-

Potential for Complete Mineralization: The complete breakdown of the aromatic ring of aniline under anaerobic conditions can proceed through various metabolic routes, ultimately leading to the formation of methane and carbon dioxide. This process involves a complex interplay of different microbial groups within the anaerobic food web.

It is important to note that alternative anaerobic transformation pathways for dichloroanilines have been proposed, such as a novel reductive deamination step observed for 3,4-dihaloanilines, which results in the formation of a dihalobenzene.[5] However, this has not been reported for 2,4-DCA.

Degradation of Other Dichloroaniline Isomers

To provide a broader context, the anaerobic degradation of other dichloroaniline isomers has been studied in more detail. For example, 2,3-dichloroaniline (2,3-DCA) has been shown to be completely and stoichiometrically dechlorinated to aniline via the intermediate 2-chloroaniline.[4][6] This transformation is carried out by organohalide-respiring bacteria, notably of the genus Dehalobacter.[4][5][6] Similarly, 3,4-dichloroaniline is known to be reductively dechlorinated to 3-chloroaniline.[2]

Key Microorganisms and Enzymes

The anaerobic degradation of chloroanilines is carried out by a diverse group of microorganisms, often working in consortia. Organohalide-respiring bacteria (OHRB) are key players in the initial reductive dehalogenation steps.

-

Dehalobacter : This genus has been identified as being responsible for the reductive dechlorination of 2,3-DCA and 3,4-DCA.[5][6] It is highly probable that members of this genus, or functionally similar bacteria, are also involved in the dechlorination of 2,4-DCA.

-

Anaerobic Consortia: In natural environments like sediments, a complex microbial community is responsible for the complete degradation process. This includes fermentative bacteria that break down complex organic matter to provide electron donors (e.g., H₂) for the OHRB, and methanogens that carry out the final steps of mineralization.[4]

The key enzymes initiating the degradation are reductive dehalogenases . These enzymes are typically membrane-associated and contain a cobalamin (vitamin B₁₂) cofactor and iron-sulfur clusters at their catalytic core.[7] They function by transferring electrons to the chlorinated aromatic compound, leading to the cleavage of the carbon-halogen bond.[7] The specific reductive dehalogenase responsible for the dechlorination of 2,4-DCA has not yet been isolated and characterized.

Quantitative Data on Anaerobic Degradation

Quantitative data on the anaerobic degradation of 2,4-DCA is limited. However, studies on 2,4-DCA and related compounds provide insights into the kinetics of this process.

| Compound | System | Initial Concentration | Degradation Time | Key Findings | Reference |

| This compound | Unacclimated anaerobic pond sediment | Not specified | Disappeared over 8 weeks | No monochloroaniline product was detected. | [2][3] |

| This compound | 2,4-Dichlorophenol-acclimated anaerobic pond sediment | Not specified | Rapid degradation without a lag time | Cross-acclimation observed. | [2][3] |

| 3,4-Dichloroaniline | Unacclimated anaerobic pond sediment | Not specified | 3-week lag, complete in an additional 5 weeks | Dechlorinated to 3-chloroaniline. | [2][3] |

| 2,3-Dichloroaniline | Dehalobacter-dominated enrichment culture | 40 mg/L | ~50 days to aniline | Stoichiometric conversion to aniline via 2-chloroaniline. | [4][6] |

Table 1: Summary of Anaerobic Degradation Studies of Dichloroanilines.

For the Dehalobacter-dominated culture degrading 2,3-DCA, more detailed kinetic parameters have been determined:

| Parameter | Value | Description | Reference |

| Growth Yield (on 2,3-DCA) | 1.2 ± 0.1 × 10⁸ 16S rRNA gene copies/μmol | The number of bacterial cells produced per mole of 2,3-DCA degraded. | [4][6] |